Diclofenac deanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

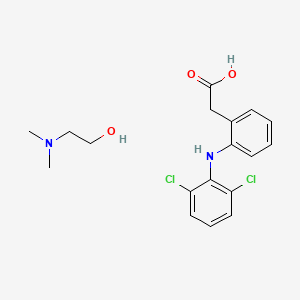

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

81811-14-5 |

|---|---|

Molecular Formula |

C18H22Cl2N2O3 |

Molecular Weight |

385.3 g/mol |

IUPAC Name |

2-[2-(2,6-dichloroanilino)phenyl]acetic acid;2-(dimethylamino)ethanol |

InChI |

InChI=1S/C14H11Cl2NO2.C4H11NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;1-5(2)3-4-6/h1-7,17H,8H2,(H,18,19);6H,3-4H2,1-2H3 |

InChI Key |

AINBLHPPOHIAEC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCO.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Diclofenac Deanol for Novel Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of diclofenac deanol, a novel ester prodrug of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. This document details experimental protocols and presents key data to facilitate further research and development in the field of advanced drug delivery.

Introduction

Diclofenac is a potent NSAID effective in treating pain and inflammation associated with various conditions, including arthritis.[1][2] However, its oral administration is often associated with gastrointestinal side effects.[3] To mitigate these adverse effects and enhance its therapeutic profile, the development of prodrugs such as this compound offers a promising strategy. Deanol (2-(dimethylamino)ethanol) is a naturally occurring compound that may act as a precursor to acetylcholine, a key neurotransmitter, potentially offering synergistic therapeutic benefits.[4][5]

This guide outlines a feasible synthetic route for this compound, details essential characterization techniques, and explores its formulation into novel drug delivery systems designed to improve its delivery and efficacy.

Synthesis of this compound

The synthesis of this compound involves an esterification reaction between diclofenac acid and deanol. While a specific protocol for this exact ester is not widely published, a general and effective method can be adapted from established esterification procedures for diclofenac with other alcohols.[2][6][7]

Experimental Protocol: Fischer Esterification

This protocol describes a common acid-catalyzed esterification method.

Materials:

-

Diclofenac acid

-

Deanol (2-(dimethylamino)ethanol)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve diclofenac acid (1.0 eq) and deanol (1.2 eq) in toluene.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or p-toluenesulfonic acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (diclofenac acid) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure ester.

Physicochemical Characterization of this compound

Thorough characterization is crucial to confirm the identity, purity, and properties of the synthesized this compound.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Appearance of new proton signals corresponding to the deanol moiety, specifically the N-methyl protons and the methylene protons of the ethyl chain. A downfield shift of the methylene protons adjacent to the ester oxygen is also expected. |

| ¹³C NMR | Appearance of new carbon signals corresponding to the deanol moiety. The carbonyl carbon of the ester will appear at a characteristic chemical shift. |

| FTIR (KBr) | Disappearance of the broad O-H stretching band of the carboxylic acid in diclofenac acid. Appearance of a strong C=O stretching band for the ester group (typically around 1735-1750 cm⁻¹). Presence of C-N and C-Cl stretching bands characteristic of the diclofenac backbone.[8] |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₈H₂₁Cl₂N₂O₂) should be observed. |

Thermal Analysis

| Technique | Parameter Measured | Expected Information |

| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions | Determination of the melting point and purity of the synthesized compound. It can also reveal polymorphism.[9][10] |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature | Assessment of the compound's stability at different temperatures and its decomposition profile.[11] |

Physicochemical Properties

| Property | Method | Significance |

| Solubility | Shake-flask method in various solvents (e.g., water, phosphate buffer, octanol) | Crucial for formulation development and predicting in vivo behavior.[12] |

| Octanol/Water Partition Coefficient (Log P) | Shake-flask or HPLC method | Indicates the lipophilicity of the compound, which influences its ability to cross biological membranes.[12] |

Formulation of this compound in Novel Drug Delivery Systems

The enhanced lipophilicity of this compound compared to its parent drug makes it a suitable candidate for incorporation into various novel drug delivery systems to improve its therapeutic efficacy and reduce side effects.

Nanoparticles

Nanoparticles can protect the drug from degradation, provide controlled release, and potentially target inflamed tissues.[13][14]

Materials:

-

This compound

-

Biodegradable polymer (e.g., PLGA, PCL, or ethylcellulose)

-

Organic solvent (e.g., dichloromethane, ethyl acetate)

-

Surfactant (e.g., polyvinyl alcohol (PVA), DSPE-PEG₂₀₀₀)

-

Purified water

Procedure:

-

Organic Phase Preparation: Dissolve this compound and the chosen polymer in the organic solvent.

-

Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant.

-

Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

-

Nanoparticle Recovery: Collect the nanoparticles by centrifugation, wash them with purified water to remove excess surfactant, and then lyophilize for long-term storage.

Transdermal Patches

Transdermal delivery can provide sustained drug release, bypass first-pass metabolism, and reduce gastrointestinal side effects.[12][15]

Materials:

-

This compound

-

Film-forming polymer (e.g., ethyl cellulose, polyvinyl alcohol, HPMC)

-

Plasticizer (e.g., polyethylene glycol (PEG) 400, dibutyl phthalate)

-

Solvent system (e.g., ethanol, water, or a mixture)

Procedure:

-

Polymer Solution Preparation: Dissolve the polymer(s) in the solvent system with continuous stirring.

-

Drug and Plasticizer Incorporation: Dissolve this compound and the plasticizer in the polymer solution and stir until a homogenous mixture is obtained.

-

Casting: Pour the solution into a clean, dry petri dish or a casting assembly.

-

Drying: Allow the solvent to evaporate slowly at room temperature or in a controlled oven to form a thin, flexible film.

-

Patch Cutting and Storage: Cut the dried film into patches of the desired size and store them in a desiccator until further evaluation.

Visualization of Relevant Pathways

Signaling Pathway

The primary mechanism of action of diclofenac involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Caption: Mechanism of action of Diclofenac via inhibition of COX enzymes.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for this compound synthesis and characterization.

Conclusion

This compound presents a promising prodrug candidate with the potential for improved physicochemical properties suitable for formulation into advanced drug delivery systems. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers to explore its therapeutic potential further. The development of novel formulations, such as nanoparticles and transdermal patches, could lead to safer and more effective treatments for inflammatory conditions. Further in vitro and in vivo studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and its formulations.

References

- 1. Self-assembly of diclofenac prodrug into nanomicelles for enhancing the anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Synthesis, In Vitro and In Vivo Evaluation of the N-ethoxycarbonylmorpholine Ester of Diclofenac as a Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchmgt.monash.edu [researchmgt.monash.edu]

- 9. Thermal behaviour of diclofenac sodium: decomposition and melting characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of Diclofenac Prodrugs for Enhancing Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diclofenac prodrugs nanoparticles: An alternative and efficient treatment for rheumatoid arthritis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. Evaluation of diclofenac prodrugs for enhancing transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Diclofenac Deanol for Preformulation Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of diclofenac deanol, a salt of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the preformulation studies of this compound, offering critical data and methodologies to inform formulation strategies and ensure product quality and efficacy.

This compound is formed from diclofenac, a phenylacetic acid derivative, and deanol (2-(dimethylamino)ethanol). As an NSAID, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation and pain signaling.[1] Diclofenac exhibits a more potent inhibitory effect on COX-2 than on COX-1.[2] The selection of a specific salt form, such as deanol, is a critical step in drug development, as it can significantly influence the drug's solubility, stability, and bioavailability.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its parent compound, diclofenac, to aid in preformulation assessment.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| This compound | ||

| IUPAC Name | 2-[2-(2,6-dichloroanilino)phenyl]acetic acid;2-(dimethylamino)ethanol | [3] |

| CAS Number | 81811-14-5 | [3] |

| Molecular Formula | C₁₈H₂₂Cl₂N₂O₃ | [3] |

| Molecular Weight | 385.3 g/mol | [3] |

| Diclofenac (Free Acid) | ||

| pKa | 4.0 | [1] |

Table 2: Solubility Data

| Solvent | Solubility | Source |

| This compound | ||

| Water | 446 mM | [1] |

| Diclofenac Sodium | ||

| Water (pH 5.2, 25°C) | >9 mg/mL | [4] |

| Phosphate Buffer (pH 7.2) | ~9 mg/mL | [4] |

| Ethanol | ~35 mg/mL | [4] |

| DMSO | ~40 mg/mL | [4] |

| Dimethylformamide | ~50 mg/mL | [4] |

| Methanol | >24 mg/mL | [4] |

| Acetone | 6 mg/mL | [4] |

| 2-Propanol | ~1% (w/w) | [5] |

| Propylene Glycol | ~40% (w/w) | [5] |

| PEG 400 | ~40% (w/w) | [5] |

Table 3: Thermal Properties

| Substance | Melting Point (°C) | Notes | Source |

| This compound | A correlation exists between the inverse of the salt melting point and the logarithm of salt solubility. Given its high solubility, a lower melting point compared to other diclofenac salts is expected. | [1] | |

| Diclofenac (Free Acid) | 156-158 | [6] | |

| Diclofenac Sodium | 280-285 | May decompose before melting, especially in the presence of air. | [6][7] |

| Diclofenac Epolamine | 101-102 | [6] |

Experimental Protocols

Detailed methodologies for the evaluation of key physicochemical parameters are essential for reproducible preformulation studies.

2.1. Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the well-established shake-flask method.

-

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

-

Materials:

-

This compound powder

-

Selected solvents (e.g., purified water, phosphate buffers of various pH, ethanol, propylene glycol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system for quantification

-

-

Procedure:

-

Add an excess amount of this compound powder to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate at a constant speed for a predetermined period (e.g., 24-72 hours) to reach equilibrium.

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to separate the solid phase from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Measure the pH of the remaining saturated solution.

-

2.2. Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is employed to determine the melting point, enthalpy of fusion, and to investigate polymorphism of this compound.

-

Objective: To characterize the thermal transitions of this compound.

-

Materials:

-

This compound powder

-

Aluminum DSC pans and lids

-

DSC instrument calibrated for temperature and enthalpy

-

Inert gas supply (e.g., nitrogen)

-

-

Procedure:

-

Accurately weigh 2-5 mg of this compound powder into an aluminum DSC pan.

-

Hermetically seal the pan with a lid. An empty sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C).

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

-

2.3. Stability-Indicating HPLC Method for Forced Degradation Studies

A stability-indicating HPLC method is crucial to separate and quantify this compound from its potential degradation products under various stress conditions.

-

Objective: To develop and validate an HPLC method to assess the stability of this compound.

-

Materials:

-

This compound

-

HPLC system with a UV detector

-

C18 analytical column

-

Mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer)

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation

-

Temperature-controlled oven and photostability chamber

-

-

Procedure for Forced Degradation:

-

Acid Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 N HCl) and heat at a specified temperature (e.g., 80°C) for a defined period.

-

Base Hydrolysis: Dissolve this compound in a basic solution (e.g., 0.1 N NaOH) and heat at a specified temperature for a defined period.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat in an oven at a high temperature (e.g., 105°C).

-

Photodegradation: Expose a solution of this compound to UV light in a photostability chamber.

-

-

HPLC Analysis:

-

Develop an HPLC method with a suitable mobile phase composition, flow rate, and column to achieve good separation between the parent drug and its degradation products.

-

Inject the stressed samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

-

The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

-

Visualizations

3.1. Mechanism of Action: COX Inhibition Pathway

Diclofenac, the active moiety of this compound, exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes. This pathway is central to its therapeutic action.

References

- 1. Preparation and characterisation of a range of diclofenac salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C18H22Cl2N2O3 | CID 9908124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Physico-Chemical Characterization of Diclofenac and Rasagiline Salts and its Relationship for Development of Sublingual Drug Delivery Systems | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 7. Thermal behaviour of diclofenac sodium: decomposition and melting characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Neuronal Intricacies: A Technical Guide to the Hypothesized Mechanism of Action of Diclofenac Deanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research exists on the combined diclofenac deanol molecule in neuronal cell lines. This guide synthesizes the known mechanisms of its individual components, diclofenac and deanol, to present a hypothesized mechanism of action. Further experimental validation is required.

Introduction

This compound is a compound that combines the well-established nonsteroidal anti-inflammatory drug (NSAID) diclofenac with deanol (dimethylaminoethanol), a compound believed to influence cholinergic pathways. This technical guide provides an in-depth exploration of the hypothesized mechanism of action of this compound in neuronal cell lines, drawing upon the extensive research conducted on its individual constituents. The primary aim is to offer a foundational understanding for researchers and professionals in drug development, highlighting potential synergistic effects and avenues for future investigation.

The diclofenac component is primarily recognized for its potent anti-inflammatory and analgesic properties, mediated through the inhibition of cyclooxygenase (COX) enzymes. In the context of neuronal cells, its effects are multifaceted, ranging from the modulation of apoptosis to interactions with key signaling pathways involved in neuroinflammation and excitotoxicity. Deanol, on the other hand, is thought to act as a precursor to acetylcholine, a critical neurotransmitter in both the central and peripheral nervous systems, suggesting a potential role in modulating cholinergic signaling and neuronal function.

This guide will systematically dissect the individual mechanisms of diclofenac and deanol, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways to provide a comprehensive, albeit hypothesized, framework for the action of this compound in neuronal cell lines.

Section 1: The Multifaceted Role of Diclofenac in Neuronal Cell Lines

Diclofenac's interaction with neuronal cells extends beyond its classical COX-inhibitory function. The following subsections detail its key mechanisms of action, supported by experimental evidence.

Cyclooxygenase (COX) Inhibition and Prostaglandin Synthesis

The primary mechanism of diclofenac is the inhibition of COX-1 and COX-2, enzymes responsible for the conversion of arachidonic acid to prostaglandins.[1] Prostaglandins, particularly PGE2, are key mediators of inflammation and pain signaling.[1] In the central nervous system, COX-2 is upregulated in response to inflammatory stimuli and neuronal injury, contributing to neuroinflammation and neuronal damage.[2] By inhibiting COX-2, diclofenac reduces the production of pro-inflammatory prostaglandins in the neuronal microenvironment.

Modulation of Neuronal Apoptosis

Diclofenac exhibits a dual role in regulating apoptosis in neuronal cells, with outcomes appearing to be context- and cell-type dependent.

-

Pro-apoptotic Effects in Neural Stem Cells: In neural stem cells (NSCs), diclofenac has been shown to induce apoptosis in a concentration-dependent manner.[3] This process is mediated through the activation of the caspase cascade, specifically caspase-3, a key executioner of apoptosis.[3] Treatment with diclofenac leads to characteristic apoptotic changes such as nuclear condensation.[3]

-

Anti-apoptotic Effects in Mature Neurons and Brain Injury: Conversely, in models of traumatic brain injury, diclofenac has demonstrated neuroprotective effects by reducing apoptosis.[4] Treatment with diclofenac was associated with a significant decrease in TUNEL-positive cells, a marker of apoptosis.[4] Furthermore, in human neuroblastoma SH-SY5Y cells, diclofenac has been found to suppress apoptosis induced by endoplasmic reticulum (ER) stress by inhibiting the activation of caspases in the intrinsic apoptotic pathway.[5]

Quantitative Data on Diclofenac's Effect on Neuronal Apoptosis

| Cell Line | Treatment | Concentration | Duration | Effect on Apoptosis | Reference |

| SH-SY5Y | Diclofenac | 150 µM | 8-72 hours | Progressive increase in apoptosis | [6] |

| Neural Stem Cells | Diclofenac | 10 µM | 48 hours | Induction of cell death | [3] |

| Rat Brain (TBI model) | Diclofenac | 5 µg (intralesional) | 24 hours | 54% mean decrease in TUNEL staining | [4] |

Interaction with NMDA Receptors

Recent evidence suggests that diclofenac can act as a competitive antagonist of N-methyl-D-aspartate (NMDA) receptors.[7] Overactivation of NMDA receptors contributes to excitotoxicity, a process implicated in various neurodegenerative diseases and neuronal injury. By inhibiting NMDA receptor-mediated signaling, diclofenac may exert a neuroprotective effect independent of its COX-inhibitory activity.[7][8]

Modulation of PPAR-γ Signaling

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor with anti-inflammatory properties.[9] Diclofenac has been identified as a partial agonist of PPAR-γ.[10][11] Activation of PPAR-γ in the central nervous system can suppress neuroinflammatory responses.[9] However, as a partial agonist, diclofenac can also antagonize the effects of full PPAR-γ agonists.[10]

Signaling Pathway of Diclofenac-Induced Apoptosis in Neural Stem Cells

Caption: Diclofenac-induced apoptosis pathway in neural stem cells.

Experimental Workflow for Assessing Diclofenac's Effect on Neuronal Viability

Caption: Workflow for neuronal cell viability assay.

Section 2: Deanol and its Influence on Cholinergic Pathways

Deanol's primary proposed mechanism of action in the central nervous system revolves around its impact on choline metabolism and, consequently, acetylcholine synthesis.

Effects on Choline Metabolism

Deanol has been shown to increase the concentration of free choline in the blood.[12] It is thought to achieve this by inhibiting the metabolism of choline in peripheral tissues.[12] This elevation in circulating choline may lead to increased choline uptake into the brain. However, some studies suggest that deanol can also act as a weak competitive inhibitor of high-affinity choline transport into synaptosomes.[13][14]

Role in Acetylcholine Synthesis

The prevailing hypothesis is that by increasing brain choline levels, deanol serves as a precursor for the synthesis of acetylcholine, a neurotransmitter crucial for learning, memory, and other cognitive functions.[15] However, direct evidence for deanol's conversion to acetylcholine in the brain is not consistently reported, with some studies showing no significant increase in brain acetylcholine levels after deanol administration.[16]

Hypothesized Cholinergic Pathway of Deanol

Caption: Deanol's proposed effect on choline metabolism.

Section 3: The Hypothesized Combined Mechanism of this compound

By integrating the known mechanisms of its individual components, a plausible, multifaceted mechanism of action for this compound in neuronal cell lines can be proposed. This combined action may offer synergistic or additive effects beneficial for conditions involving both inflammation and neuronal dysfunction.

Synergistic Neuroprotective Potential

The combination of diclofenac's anti-inflammatory and anti-apoptotic properties with deanol's potential to enhance cholinergic function could provide a synergistic neuroprotective effect. For instance, in neurodegenerative diseases characterized by both neuroinflammation and cholinergic deficits, such as Alzheimer's disease, this compound could theoretically address both pathologies. Diclofenac would mitigate the inflammatory cascade by inhibiting COX-2 and modulating microglial activation, while deanol could support cognitive function by boosting acetylcholine levels.

A Multi-target Approach to Neuronal Health

This compound may act on multiple targets within neuronal signaling pathways. Diclofenac's inhibition of COX-2, antagonism of NMDA receptors, and partial agonism of PPAR-γ, combined with deanol's influence on cholinergic signaling, presents a broad-spectrum approach to modulating neuronal function and survival.

Proposed Integrated Signaling Pathway of this compound

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Microglia as a cellular target of diclofenac therapy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diclofenac inhibits proliferation and differentiation of neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | COX-2 Inhibition by Diclofenac Is Associated With Decreased Apoptosis and Lesion Area After Experimental Focal Penetrating Traumatic Brain Injury in Rats [frontiersin.org]

- 5. Diclofenac, a non-steroidal anti-inflammatory drug, suppresses apoptosis induced by endoplasmic reticulum stresses by inhibiting caspase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diclofenac-Induced Apoptosis in the Neuroblastoma Cell Line SH-SY5Y: Possible Involvement of the Mitochondrial Superoxide Dismutase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The analgesic action of topical diclofenac may be mediated through peripheral NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intramuscular ketorolac inhibits activation of rat peripheral NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists [imrpress.com]

- 10. Diclofenac antagonizes peroxisome proliferator-activated receptor-gamma signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deanol affects choline metabolism in peripheral tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 16. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cyclooxygenase (COX-1 vs COX-2) Inhibition Profile of Diclofenac Deanol

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This technical guide provides a detailed analysis of the inhibitory effects of diclofenac deanol on the cyclooxygenase (COX) pathways, with a specific focus on its selectivity for COX-1 versus COX-2. This compound, a salt of the well-established non-steroidal anti-inflammatory drug (NSAID) diclofenac, is recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1] These therapeutic effects are primarily mediated through the inhibition of prostaglandin synthesis.[2][3][4]

Mechanism of Action: Inhibition of Cyclooxygenase

Diclofenac exerts its pharmacological effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (PGs).[2][3][4][5] Prostaglandins are key mediators of inflammation, pain, and fever.[2] There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining platelet function.[2]

-

COX-2: This isoform is typically inducible and its expression is upregulated at sites of inflammation by various mediators like cytokines and growth factors.[6][7] It is the primary contributor to the production of prostaglandins that mediate inflammation and pain.[2]

Diclofenac is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[2][8] However, it exhibits a preferential inhibition of COX-2 over COX-1.[1][9] Some studies have indicated that the COX-2 selectivity of diclofenac is comparable to that of celecoxib, a known selective COX-2 inhibitor.[9][10] The deanol salt of diclofenac enhances its solubility but the inhibitory action on COX enzymes is attributed to the diclofenac molecule itself.[1]

Quantitative Analysis of COX-1 and COX-2 Inhibition

The inhibitory potency of diclofenac against COX-1 and COX-2 is typically quantified by determining the half-maximal inhibitory concentration (IC50). The ratio of IC50 values for COX-1 to COX-2 provides an indication of the drug's selectivity. A higher ratio signifies greater selectivity for COX-2.

| Compound | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Diclofenac | Human Whole Blood Assay | - | - | 3 | [11] |

| Diclofenac | In-vitro | - | - | 29 | [12] |

| Diclofenac | Human Whole Blood Assay | 0.7 ± 0.1 | 0.1 ± 0.02 | 7 | [13] |

Note: The variability in IC50 values and selectivity ratios can be attributed to different experimental models and conditions.[10]

Experimental Protocols

The determination of COX inhibitory activity is crucial for characterizing NSAIDs. Below are detailed methodologies for key experiments cited in the literature.

3.1. In-Vitro Human Whole Blood Assay for COX-1 and COX-2 Activity

This ex-vivo assay is a physiologically relevant model to assess the inhibitory effects of NSAIDs.

-

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.

-

Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy volunteers who have not consumed any NSAIDs for at least two weeks.

-

COX-1 Assay (Thromboxane B2 Synthesis):

-

Aliquots of whole blood are incubated with various concentrations of the test compound (e.g., diclofenac) or a vehicle control.

-

The blood is allowed to clot at 37°C for a specific time, which triggers platelet activation and subsequent COX-1-mediated synthesis of thromboxane A2 (TXA2).

-

TXA2 is unstable and rapidly hydrolyzes to the stable metabolite, thromboxane B2 (TXB2).

-

The reaction is stopped, and serum is separated by centrifugation.

-

TXB2 levels in the serum are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

-

COX-2 Assay (Prostaglandin E2 Synthesis):

-

Aliquots of whole blood are incubated with various concentrations of the test compound.

-

Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.

-

The blood is then incubated to allow for COX-2-mediated synthesis of prostaglandin E2 (PGE2).

-

The reaction is stopped, and plasma is separated.

-

PGE2 levels in the plasma are quantified using an ELISA.

-

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 values are then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

3.2. Cell-Based Assay using Human Synovial Fibroblasts

This in-vitro model is useful for evaluating the anti-inflammatory effects of drugs in a cell type relevant to arthritis.

-

Objective: To assess the effect of a test compound on prostaglandin E (PGE) production in human synovial fibroblasts stimulated with interleukin-1 (IL-1).

-

Methodology:

-

Cell Culture: Human synovial fibroblasts are cultured in appropriate media.

-

Stimulation and Treatment: The cultured fibroblasts are stimulated with recombinant human interleukin-1 beta (IL-1β) to induce the overproduction of PGE. Concurrently, the cells are treated with various concentrations of the test compound (e.g., diclofenac).

-

PGE Quantification: After a specific incubation period, the cell culture supernatant is collected. The concentration of PGE in the supernatant is measured using a suitable immunoassay, such as an ELISA.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of the test compound's inhibition of PGE production.

-

Signaling Pathways and Experimental Workflow Visualizations

4.1. Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the conversion of arachidonic acid to various prostanoids by COX-1 and COX-2, and the site of inhibition by diclofenac.

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of diclofenac.

4.2. Experimental Workflow for COX Inhibition Assay

This diagram outlines the general steps involved in an in-vitro assay to determine the COX inhibitory potential of a compound.

Caption: A generalized workflow for determining COX inhibition in vitro.

Conclusion

This compound, through its active moiety diclofenac, is a potent inhibitor of both COX-1 and COX-2 enzymes. The available data consistently demonstrates a preferential inhibition of COX-2, which underlies its effective anti-inflammatory and analgesic properties. The degree of COX-2 selectivity is a critical factor influencing the therapeutic efficacy and the side-effect profile of NSAIDs. The experimental protocols described provide a framework for the continued investigation and characterization of novel anti-inflammatory agents targeting the cyclooxygenase pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jptcp.com [jptcp.com]

- 3. "DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacoki" by Hind A. Satar, Emad Yousif et al. [mjpms.uomus.edu.iq]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. droracle.ai [droracle.ai]

- 10. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ajmc.com [ajmc.com]

- 13. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Early-Stage Research Potential of Diclofenac Deanol for Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract: Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by amyloid-beta (Aβ) plaques, neurofibrillary tangles (NFTs), and significant neuroinflammation. The therapeutic landscape remains challenging, necessitating innovative pharmacological strategies. This document explores the theoretical rationale and existing preclinical and clinical evidence for Diclofenac Deanol as a potential, yet uninvestigated, therapeutic agent for AD. This compound is a salt combining the potent non-steroidal anti-inflammatory drug (NSAID) Diclofenac with Deanol (2-dimethylaminoethanol), a putative acetylcholine precursor. We consolidate the evidence for each component's mechanism of action relevant to AD pathology, present quantitative data from key studies in structured formats, detail experimental protocols, and visualize the underlying biological pathways and conceptual frameworks. While direct research on the combined this compound salt in AD is absent, this guide synthesizes the disparate data to build a case for its potential synergistic activity, targeting both neuroinflammation and cholinergic deficits, and to provide a foundational resource for future investigation.

Introduction: The Rationale for a Dual-Mechanism Approach

Alzheimer's disease pathology is complex, with neuroinflammation emerging as a critical driver of disease progression alongside the hallmark Aβ and tau pathologies.[1][2][3][4] Microglia and astrocytes, when activated, release pro-inflammatory cytokines that can exacerbate neuronal damage.[4][5] Separately, the cholinergic hypothesis posits that cognitive decline in AD is partly due to a deficiency in the neurotransmitter acetylcholine.

This compound (CAS: 81811-14-5) is a compound that uniquely integrates two molecules with distinct, yet potentially complementary, mechanisms of action for AD:

-

Diclofenac: A well-established NSAID of the phenylacetic acid class that has demonstrated a potential to reduce AD risk and slow cognitive decline through potent anti-inflammatory actions that extend beyond conventional COX inhibition.[5][6][7][8]

-

Deanol: A chemical precursor to choline, which is essential for the synthesis of acetylcholine.[9][10] While its efficacy as a cognitive enhancer has been debated, its role as a cholinergic agent merits re-evaluation in a combination therapy context.

This guide will dissect the available early-stage research for each component to build a scientific foundation for the future investigation of this compound in Alzheimer's disease.

Diclofenac: A Multi-Modal Anti-Inflammatory Agent for AD

Recent evidence suggests Diclofenac's benefits in AD may stem from a broader mechanism of action than other NSAIDs. A large retrospective cohort study found that patients exposed to Diclofenac had a significantly lower frequency of AD compared to those on naproxen or etodolac.[2][3][4][5]

Key Mechanisms of Action

Diclofenac appears to modulate multiple pathways central to AD pathogenesis:

-

COX Inhibition: As an NSAID, Diclofenac inhibits cyclooxygenase (COX) enzymes. It shows greater potency for COX-2, which is upregulated in the neurons of AD brains, over COX-1, which is primarily found in microglia.[1][4][6][11]

-

NLRP3 Inflammasome Inhibition: A critical mechanism is the inhibition of the NLRP3 inflammasome in microglia.[12] This complex is a key driver of neuroinflammation, and its activation leads to the maturation and release of the potent pro-inflammatory cytokine Interleukin-1β (IL-1β).[5][12]

-

Aβ and APP Processing: Preclinical evidence suggests Diclofenac may inhibit the processing of Amyloid Precursor Protein (APP) and subsequent Aβ plaque formation.[1][12]

-

Transcription Factor Inhibition: Diclofenac may inhibit Specificity Protein 1 (SP1), a transcription factor that regulates the expression of genes involved in AD pathology, including APP, MAPT (tau), and BACE1.[1][12]

Quantitative Data from Key Studies

The following table summarizes data from a pivotal retrospective study comparing the frequency of AD among veterans using different NSAIDs.

| Table 1: Comparative Frequency of Alzheimer's Disease with NSAID Exposure | |

| Parameter | Value |

| Study Population | US Veterans from two separate VA sites |

| NSAID Groups | Diclofenac (n=1,431), Etodolac (n=14,646), Naproxen (n=12,203) |

| Frequency of AD (Diclofenac) | 0.28% (4 out of 1,431 patients)[5][13] |

| Frequency of AD (Etodolac) | 2.24% (328 out of 14,646 patients)[5][13] |

| Frequency of AD (Naproxen) | 1.66% (202 out of 12,203 patients)[5][13] |

| Hazard Ratio (HR) for AD (Diclofenac vs. Naproxen) | 0.25 (95% CI: 0.09–0.68, p < 0.01)[5][13] |

| Hazard Ratio (HR) for AD (Etodolac vs. Naproxen) | 1.00 (95% CI: 0.84–1.20, p = 0.95)[5][13] |

| Data sourced from a retrospective cohort study using VA pharmacy records.[5][13] |

Experimental Protocols

Protocol: Retrospective Cohort Analysis of NSAIDs and AD Risk

-

Objective: To determine if specific NSAIDs are associated with a decreased frequency of Alzheimer's disease.

-

Data Source: US Department of Veterans Affairs (VA) pharmacy transaction records from two sites.

-

Patient Cohorts: Patients with exposure to Diclofenac, Etodolac, or Naproxen were identified.

-

Diagnosis Ascertainment: AD diagnosis was established using International Classification of Diseases (ICD-9/ICD-10) diagnostic codes and records of AD-specific medication use.

-

Statistical Analysis: A Cox regression survival analysis was employed to evaluate the association between the frequency of AD and the duration of NSAID exposure. The analysis controlled for covariates including age at the end of the study and a medication-based disease burden index (a measure of comorbidity). Naproxen was selected as the reference comparator as it has been shown to have no effect on AD development.[5][13]

Visualizing Diclofenac's Anti-Inflammatory Pathway in AD

References

- 1. researchgate.net [researchgate.net]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. Microglia as a cellular target of diclofenac therapy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microglia as a cellular target of diclofenac therapy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diclofenac reduces the risk of Alzheimer’s disease: a pilot analysis of NSAIDs in two US veteran populations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biocat.com [biocat.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Diclofenac slows memory decline in Alzheimer's Disease [speciality.medicaldialogues.in]

- 9. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 10. caringsunshine.com [caringsunshine.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

In Vitro Cytotoxicity Profile of Diclofenac on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), has garnered significant interest for its potential as an anti-cancer agent.[1] This technical guide provides an in-depth overview of the in vitro cytotoxicity of diclofenac against various cancer cell lines. While the user specified "Diclofenac deanol," the available body of research primarily focuses on diclofenac. The cytotoxic mechanisms are inherent to the diclofenac molecule itself; therefore, this guide will focus on the extensive data available for diclofenac, which is directly relevant to understanding the potential of any of its salt forms. This document summarizes key quantitative data, details common experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts in oncology.

Quantitative Cytotoxicity Data

The cytotoxic effect of diclofenac has been evaluated across a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the reported IC50 values for diclofenac and its derivatives in various cancer cell lines.

Table 1: IC50 Values of Diclofenac in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µg/mL) | Reference |

| Ovarian Cancer | SKOV-3 | 6 - 60 | [2] |

| Ovarian Cancer | CAOV-3 | 6 - 60 | [2] |

| Ovarian Cancer | SW626 | 6 - 60 | [2] |

| Ovarian Cancer | 36M2 | 6 - 60 | [2] |

| Ovarian Cancer | HEY | 15 | [2] |

| Ovarian Cancer | OVACAR-5 | 15 | [2] |

| Glioblastoma | HTZ-349 | 15 - 60 | [2] |

| Glioblastoma | U87MG | 15 - 60 | [2] |

| Glioblastoma | A172 | 15 - 60 | [2] |

| Hepatocellular Carcinoma | Hep-G2 | 50 | [2] |

| Colon Cancer | HT29 | 52.6 | [2] |

| Breast Cancer | MCF-7 | Not specified | [3] |

| Cervical Cancer | HeLa | Not specified | [3] |

| Esophageal Squamous Cell Carcinoma | TE11 | Not specified | [4] |

| Esophageal Squamous Cell Carcinoma | KYSE150 | Not specified | [4] |

| Esophageal Squamous Cell Carcinoma | KYSE410 | Not specified | [4] |

Table 2: Comparative IC50 Values of Diclofenac and its N-Derivatives

| Compound | B16-F10 (Murine Melanoma) IC50 (µg/mL) | Hep-G2 (Human Hepatic) IC50 (µg/mL) | HT29 (Human Colon) IC50 (µg/mL) | Reference |

| Diclofenac (DCF) | 52.5 | 46.9 | 52.6 | [2] |

| Compound 2 | > IC50 of DCF | > IC50 of DCF | > IC50 of DCF | [2] |

| Compound 4 | 13 - 27 | 13 - 27 | 13 - 27 | [2] |

| Compound 6 | > IC50 of DCF | 13 - 27 | 13 - 27 | [2] |

| Compound 8c | 13 - 27 | 13 - 27 | 13 - 27 | [2] |

| Compound 9c | > IC50 of DCF | > IC50 of DCF | > IC50 of DCF | [2] |

| Compound 10a-c | > IC50 of DCF | > IC50 of DCF | > IC50 of DCF | [2] |

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of cytotoxicity. The following sections detail common methodologies used in the cited research.

Cell Culture and Treatment

Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6] For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight.[7] Subsequently, the cells are treated with various concentrations of diclofenac or its derivatives for specific durations (e.g., 24, 48, or 72 hours).[3][8]

Cytotoxicity Assays

Several methods are employed to quantify the cytotoxic effects of diclofenac.

-

MTT Assay: This colorimetric assay is widely used to assess cell viability.[9] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength using a microplate reader.[7]

-

Flow Cytometry for Apoptosis Detection: Apoptosis, or programmed cell death, is a common mechanism of diclofenac-induced cytotoxicity.[2] Flow cytometry with Annexin V and propidium iodide (PI) staining is a standard method to quantify apoptosis.[8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[8]

Experimental Workflow for Cytotoxicity Assessment

Caption: General workflow for in vitro cytotoxicity testing of Diclofenac.

Signaling Pathways in Diclofenac-Induced Cytotoxicity

Diclofenac exerts its anti-cancer effects through the modulation of several key signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of proliferation.

PI3K/Akt/MAPK Signaling Pathway

Diclofenac has been shown to induce apoptosis by inhibiting the PI3K/Akt survival pathway and activating the MAPK signaling cascade in colon cancer cells.[10][11] It triggers the dephosphorylation of key proteins like PTEN, PDK, and Akt, leading to the suppression of survival signals.[10] Concurrently, it activates p38 and JNK, promoting apoptosis.[10] The combination of diclofenac with docosahexaenoic acid (DHA) has been shown to synergistically inhibit lung cancer cell viability by altering critical proteins in the RAS/MEK/ERK and PI3K/Akt pathways.[12]

Caption: Diclofenac's modulation of the PI3K/Akt and MAPK signaling pathways.

p53-Mediated Apoptosis and Metabolic Alterations

In esophageal squamous cell carcinoma (ESCC) cell lines, diclofenac has been shown to induce cytotoxicity through metabolic alterations and the induction of p53.[4][13][14] Treatment with diclofenac leads to a downregulation of glycolysis-associated proteins, reduced ATP levels, and mitochondrial dysfunction, characterized by depolarization and superoxide production.[4][13] This is accompanied by an increased expression of p53, a key tumor suppressor protein, which contributes to apoptosis.[4][13][14]

Caption: p53 induction and metabolic alterations by Diclofenac.

Inhibition of Microtubule Polymerization and Autophagy Flux

Recent studies have revealed a novel mechanism of diclofenac-induced cancer cell death involving the inhibition of microtubule polymerization and autophagy flux.[15] Diclofenac was found to destabilize microtubules in HeLa and HepG2 cells, leading to mitotic arrest.[15] This disruption of the microtubule network also impairs autophagic flux, resulting in the accumulation of damaged mitochondria and fragmentation of the Golgi apparatus, ultimately triggering apoptosis.[15]

Caption: Diclofenac's impact on microtubules, autophagy, and apoptosis.

Conclusion

The in vitro evidence strongly suggests that diclofenac exhibits significant cytotoxic activity against a variety of cancer cell lines. Its multi-faceted mechanism of action, involving the modulation of key signaling pathways such as PI3K/Akt/MAPK and p53, as well as its impact on cellular metabolism and cytoskeletal integrity, makes it a compelling candidate for further investigation in oncology. This technical guide provides a consolidated resource for researchers and drug development professionals to inform future studies aimed at harnessing the anti-cancer potential of diclofenac and its derivatives.

References

- 1. Repurposing Drugs in Oncology (ReDO)—diclofenac as an anti-cancer agent - ecancer [ecancer.org]

- 2. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Diclofenac exhibits cytotoxic activity associated with metabolic alterations and p53 induction in ESCC cell lines and decreases ESCC tumor burden in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity Assay Protocol [protocols.io]

- 6. m.youtube.com [m.youtube.com]

- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Diclofenac induced apoptosis via altering PI3K/Akt/MAPK signaling axis in HCT 116 more efficiently compared to SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Diclofenac Enhances Docosahexaenoic Acid-Induced Apoptosis in Vitro in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diclofenac exhibits cytotoxic activity associated with metabolic alterations and p53 induction in ESCC cell lines and decreases ESCC tumor burden in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. profiles.foxchase.org [profiles.foxchase.org]

- 15. Diclofenac: A Nonsteroidal Anti-Inflammatory Drug Inducing Cancer Cell Death by Inhibiting Microtubule Polymerization and Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Diclofenac Deanol on Prostaglandin Synthesis in Primary Cell Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of diclofenac on prostaglandin synthesis, with a focus on its effects within primary cell cultures. While specific quantitative data for the deanol salt of diclofenac in this context is limited in publicly available research, this guide leverages data from studies on diclofenac sodium, which shares the same active moiety. This information is crucial for understanding the anti-inflammatory mechanism of this widely used non-steroidal anti-inflammatory drug (NSAID).

Core Mechanism of Action: Inhibition of Cyclooxygenase

Diclofenac, including its deanol salt, exerts its primary therapeutic effects—anti-inflammatory, analgesic, and antipyretic—by inhibiting the cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2] By blocking this pathway, diclofenac effectively reduces the production of prostaglandins, thereby alleviating inflammatory symptoms. Diclofenac is known to inhibit both COX-1 and COX-2 isoforms.[3]

Quantitative Analysis of Diclofenac's Inhibitory Effects

The following tables summarize the quantitative data on the inhibitory effects of diclofenac on prostaglandin synthesis, as determined in studies using primary human cell cultures. It is important to note that the following data pertains to diclofenac sodium, as specific studies on diclofenac deanol with this level of detail were not identified in the available literature.

Table 1: Inhibitory Concentration (IC50) of Diclofenac on COX-1 and COX-2 Activity in Primary Human Articular Chondrocytes

| Enzyme | IC50 (µM) |

| COX-1 | 0.611 |

| COX-2 | 0.630 |

Data sourced from a study on the effect of anti-inflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes.[4]

Table 2: Effect of Diclofenac on Prostaglandin E2 (PGE2) Production in Primary Human Articular Chondrocytes

| Condition | Drug | Concentration | PGE2 Production |

| Unstimulated | Diclofenac Sodium | Therapeutic Concentrations | Fully Inhibited |

| IL-1β Stimulated | Diclofenac Sodium | Therapeutic Concentrations | Fully Inhibited |

Qualitative data from a comparative study of nimesulide and sodium diclofenac on PGE2 production by human articular chondrocytes in vitro.[5][6]

Experimental Protocols

Primary Human Articular Chondrocyte Culture

A common primary cell culture model for studying the effects of anti-inflammatory drugs on prostaglandin synthesis involves the use of human articular chondrocytes.

-

Cell Isolation: Articular cartilage is obtained from donors with no articular disease. The cartilage is minced and subjected to enzymatic digestion, typically using a combination of pronase and collagenase, to isolate the chondrocytes.

-

Cell Culture: Isolated chondrocytes are seeded in culture flasks or plates with a suitable culture medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Experimental Setup: For experiments, chondrocytes are seeded in multi-well plates. To study the effects on COX-1, unstimulated chondrocytes are used. For COX-2 activity, the cells are stimulated with a pro-inflammatory agent like Interleukin-1β (IL-1β). The cells are then treated with various concentrations of the test compound (e.g., diclofenac) or a vehicle control.

Measurement of Prostaglandin E2 (PGE2) Synthesis

The inhibition of prostaglandin synthesis is typically quantified by measuring the concentration of a specific prostaglandin, most commonly PGE2, in the cell culture supernatant. The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for this purpose.

-

Sample Collection: After the desired incubation period with the test compound, the cell culture supernatant is collected.

-

ELISA Procedure:

-

A microplate pre-coated with a capture antibody specific for PGE2 is used.

-

Standards with known PGE2 concentrations and the collected culture supernatants are added to the wells.

-

A fixed amount of horseradish peroxidase (HRP)-labeled PGE2 is added, which competes with the PGE2 in the samples for binding to the capture antibody.

-

The plate is incubated, and then washed to remove unbound substances.

-

A substrate solution is added, which reacts with the HRP to produce a colored product.

-

The reaction is stopped, and the absorbance is measured using a microplate reader.

-

-

Data Analysis: The concentration of PGE2 in the samples is determined by comparing their absorbance to the standard curve. The percentage inhibition of PGE2 synthesis by the test compound is then calculated relative to the vehicle-treated control. The IC50 value, the concentration of the drug that causes 50% inhibition, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

Prostaglandin Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of prostaglandins from arachidonic acid and the point of inhibition by diclofenac.

Experimental Workflow for Assessing Diclofenac's Impact

The logical flow of an experiment to determine the effect of diclofenac on prostaglandin synthesis in primary cell cultures is depicted below.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of nimesulide and sodium diclofenac on interleukin-6, interleukin-8, proteoglycans and prostaglandin E2 production by human articular chondrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. clinexprheumatol.org [clinexprheumatol.org]

Pharmacological Profiling of Diclofenac Deanol in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofenac, a potent nonsteroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1] This technical guide focuses on the preclinical pharmacological profile of Diclofenac Deanol, a salt of diclofenac. While extensive preclinical data exists for diclofenac, particularly the sodium salt, specific quantitative data for the deanol salt is limited in publicly available literature. This document consolidates the known preclinical data for diclofenac, primarily focusing on the sodium salt as a surrogate, to provide a comprehensive overview for research and drug development purposes. It is critical to note that while the pharmacodynamic properties are likely similar due to the active moiety being diclofenac, pharmacokinetic and toxicological profiles may vary with the salt form. This guide covers the mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology of diclofenac in various preclinical models, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways.

Mechanism of Action

Diclofenac's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2] Diclofenac is a non-selective COX inhibitor, affecting both COX-1 and COX-2.[2] Notably, this compound is reported to have a more potent inhibitory effect on COX-2 than on COX-1.[3]

Beyond COX inhibition, preclinical studies have revealed a multi-modal mechanism of action for diclofenac, which may contribute to its potent analgesic and anti-inflammatory effects:

-

Nitric Oxide-cGMP Pathway: Diclofenac's peripheral antinociceptive effect has been shown to involve the activation of the L-arginine-nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway, leading to the opening of potassium channels.[4]

-

Acid-Sensing Ion Channels (ASICs): Diclofenac can directly inhibit ASIC currents in sensory neurons, which are activated during tissue acidosis associated with inflammation and pain.[5][6]

-

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): Diclofenac has been shown to bind to and modulate PPARγ activity, a nuclear receptor with anti-inflammatory properties.[7][8]

-

NMDA Receptor Antagonism: Diclofenac can exert a selective, competitive inhibition of peripheral N-methyl-D-aspartate (NMDA) receptors, which play a role in central sensitization and hyperalgesia.[9]

-

Substance P Inhibition: Diclofenac has been observed to reduce the synthesis and release of Substance P, a neuropeptide involved in pain transmission and neurogenic inflammation.[10][11]

-

Interleukin-6 (IL-6) Inhibition: Diclofenac can decrease the production of the pro-inflammatory cytokine IL-6.[12][13]

Figure 1: Overview of the multifaceted mechanism of action of diclofenac.

Pharmacokinetics

Limited pharmacokinetic data is available specifically for this compound in preclinical models. The data presented below is for diclofenac sodium in rats and should be interpreted with caution as the salt form can influence absorption and other pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of Diclofenac Sodium in Rats

| Parameter | Oral Administration (18 mg/kg) | Reference |

| Cmax (µg/mL) | 10.1 ± 1.1 | [7] |

| Tmax (min) | 12.1 ± 3.6 | [7] |

| AUC0-t (µg·min/mL) | 1400.8 ± 170.0 | [7] |

| AUC0-∞ (µg·min/mL) | 1985.5 ± 184.2 | [7] |

Data are presented as mean ± SEM.

Experimental Protocol: Pharmacokinetic Study in Rats

-

Animal Model: Male Wistar rats.[7]

-

Drug Administration: A single oral dose of diclofenac sodium (18 mg/kg) was administered.[7]

-

Blood Sampling: Blood samples were collected at various time points post-administration.[7]

-

Sample Analysis: Plasma concentrations of diclofenac were determined using a validated high-performance liquid chromatography (HPLC) method.[7]

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.[7]

Figure 2: General workflow for a preclinical pharmacokinetic study.

Pharmacodynamics

The pharmacodynamic effects of diclofenac, including its analgesic and anti-inflammatory activities, have been extensively studied in various preclinical models.

Analgesic Activity

| Treatment | Dose (mg/kg, p.o.) | Number of Writhings (Mean ± SEM) | % Inhibition | Reference |

| Control | - | 55.4 ± 2.1 | - | [12] |

| Diclofenac Sodium | 10 | 15.7 ± 1.3 | 71.68 | [12] |

-

Animal Model: Mice.[12]

-

Procedure:

-

Animals are pre-treated with the test compound (this compound) or vehicle orally.[12]

-

After a specific time (e.g., 60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing.[6]

-

The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes).[12]

-

-

Endpoint: A significant reduction in the number of writhes compared to the vehicle-treated group indicates analgesic activity.[12]

Anti-inflammatory Activity

| Treatment | Dose (mg/kg) | Paw Volume Increase (%) at 3h (Mean ± SEM) | % Inhibition | Reference |

| Control | - | 85.2 ± 5.4 | - | [14] |

| Diclofenac | 5 (p.o.) | 37.3 ± 3.1 | 56.2 | [14] |

| Diclofenac | 20 (p.o.) | 24.0 ± 5.6 | 71.8 | [14] |

-

Animal Model: Wistar rats.[14]

-

Procedure:

-

A sub-plantar injection of 1% carrageenan solution is administered into the hind paw of the rats to induce localized inflammation and edema.[14]

-

The test compound (this compound) or vehicle is administered, typically orally, prior to or shortly after the carrageenan injection.[14]

-

Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection using a plethysmometer.[14]

-

-

Endpoint: The percentage inhibition of paw edema in the drug-treated group is calculated relative to the vehicle-treated control group.[14]

Figure 3: Experimental workflow for the carrageenan-induced paw edema model.

Toxicology

Table 4: Acute Toxicity of Diclofenac Sodium

| Species | Route | LD50 (mg/kg) | Reference |

| Monkey | Oral | 3200 | [15] |

| Dog | Oral | 500 | [15] |

Table 5: No-Observed-Adverse-Effect Level (NOAEL) of Diclofenac

| Species | Study Duration | Route | NOAEL (mg/kg/day) | Key Findings at Higher Doses | Reference |

| Rat | 90 days | Oral | - | Increased maternal mortality at ≥ 4 mg/kg/day | [16] |

Specific NOAEL values were not explicitly stated in the referenced abstract, but toxicity was observed at the indicated doses.

Experimental Protocol: General Toxicity Studies

-

Animal Models: Typically rodents (rats, mice) and a non-rodent species (e.g., dogs, minipigs).

-

Study Designs:

-

Acute Toxicity: Single-dose administration to determine the LD50 and immediate toxic effects.

-

Subacute/Subchronic Toxicity: Repeated daily dosing for 14 to 90 days to evaluate toxicity after repeated exposure.

-

Chronic Toxicity: Long-term studies (6 months to 2 years) to assess cumulative toxicity and carcinogenicity.

-

-

Parameters Monitored: Clinical signs, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology of major organs.

-

Endpoint: Determination of the No-Observed-Adverse-Effect-Level (NOAEL), the highest dose at which no adverse effects are observed.

Conclusion and Future Directions

This compound, as a salt of the well-characterized NSAID diclofenac, is expected to exhibit a similar potent anti-inflammatory and analgesic profile, primarily through the inhibition of COX enzymes and modulation of other pain and inflammation-related pathways. However, this technical guide highlights a significant lack of publicly available preclinical data specifically for the deanol salt. While data from diclofenac sodium studies provide a valuable starting point, it is imperative for researchers and drug developers to conduct specific studies on this compound to accurately characterize its pharmacokinetic and toxicological profile. Such studies are essential to fully understand the therapeutic potential and safety of this specific salt form and to support its further development. Future research should focus on determining the IC50 values of this compound for COX-1 and COX-2, its complete pharmacokinetic profile (Cmax, Tmax, AUC, bioavailability) in relevant preclinical species, and comprehensive acute, subchronic, and chronic toxicity studies to establish a definitive NOAEL.

References

- 1. crsubscription.com [crsubscription.com]

- 2. jptcp.com [jptcp.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The NO-cGMP-K+ channel pathway participates in the antinociceptive effect of diclofenac, but not of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. Nonsteroid anti-inflammatory drugs inhibit both the activity and the inflammation-induced expression of acid-sensing ion channels in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diclofenac antagonizes peroxisome proliferator-activated receptor-gamma signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The analgesic action of topical diclofenac may be mediated through peripheral NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of NSAIDs and paracetamol (acetaminophen) on protein kinase C epsilon translocation and on substance P synthesis and release in cultured sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of nimesulide and sodium diclofenac on interleukin-6, interleukin-8, proteoglycans and prostaglandin E2 production by human articular chondrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diclofenac pretreatment effects on the toll-like receptor 4/nuclear factor kappa B-mediated inflammatory response to eccentric exercise in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of non-steroid anti-inflammatory drugs action on ASICs expressed in hippocampal interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diclofenac | C14H11Cl2NO2 | CID 3033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Accurate Quantification of Diclofenac Deanol

References

- 1. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. turkjps.org [turkjps.org]

Application Notes and Protocols for the Formulation and Evaluation of Diclofenac Deanol Transdermal Patches

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and evaluation of Diclofenac deanol transdermal patches. The protocols outlined below are based on established methodologies in the field of transdermal drug delivery and are intended to serve as a practical resource for the development and characterization of these dosage forms.

Introduction

Diclofenac is a potent nonsteroidal anti-inflammatory drug (NSAID) widely used for the management of pain and inflammation. Transdermal delivery of Diclofenac offers several advantages over oral administration, including avoidance of first-pass metabolism, reduced gastrointestinal side effects, and improved patient compliance through controlled and sustained drug release. This compound is a salt of Diclofenac with enhanced aqueous solubility, which can be advantageous for formulation development. This document details the procedures for formulating this compound transdermal patches and the subsequent evaluation of their critical quality attributes.

Mechanism of Action of Diclofenac

Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Figure 1: Mechanism of action of Diclofenac.

Experimental Workflow for Formulation and Evaluation

The development and evaluation of this compound transdermal patches follow a systematic workflow, from formulation to comprehensive characterization.

Figure 2: Experimental workflow for patch development.

Data Presentation

The following tables summarize typical quantitative data for the evaluation of Diclofenac transdermal patches. These values are indicative and may vary depending on the specific formulation and experimental conditions.

Table 1: Physicochemical Characterization of Diclofenac Transdermal Patches

| Parameter | Typical Range/Value | Reference |

| Thickness (mm) | 0.5 - 0.73 | [1] |

| Weight Uniformity (mg) | 68.97 ± 0.06 - 74.19 ± 0.02 | [2] |

| Drug Content (%) | 95 - 105% of labeled amount | [3] |

| Moisture Content (%) | 2.11 - 3.98 | [1] |

| Folding Endurance | > 70 | [4] |

| Surface pH | 6.0 - 7.0 | [3] |

Table 2: In Vitro Drug Release and Skin Permeation of Diclofenac Transdermal Patches

| Parameter | Formulation Example | Value | Reference |

| In Vitro Drug Release | |||

| Cumulative Drug Release (%) | Diclofenac Sodium Patch (F1) | 63.5% over 180 mins | [4] |

| Diclofenac Diethylamine Patch (MF3) | 87.28 ± 3.88% over 24 hrs | [2] | |

| Ex Vivo/In Vitro Skin Permeation | |||

| Permeation Flux (µg/cm²/h) | Diclofenac Sodium Patch | 89.42 | [5] |

| Diclofenac Diethylamine Patch (MF3) | 12.96 ± 0.51 | [2] | |

| Commercial Diclofenac Patch | 39.9 ± 0.9 | [6] | |

| Permeability Coefficient (cm/h) | Diclofenac Diethylamine Patch (MF3) | 1.09 ± 0.45 | [2] |

Experimental Protocols

Formulation of Transdermal Patches by Solvent Casting Method

This protocol describes a general procedure for the preparation of a matrix-type transdermal patch.

Materials:

-

This compound

-

Polymers (e.g., Eudragit RL 100, Polyvinylpyrrolidone (PVP), Ethylcellulose, HPMC)

-

Plasticizer (e.g., Propylene glycol, Dibutyl phthalate, PEG 400)

-

Solvent system (e.g., Ethanol, Methanol, Chloroform, or a mixture)

-

Backing membrane

-

Release liner

-

Petri dish or a suitable casting surface

-

Magnetic stirrer

Procedure:

-

Accurately weigh the required quantities of the polymer(s) and dissolve them in the chosen solvent system with continuous stirring using a magnetic stirrer until a clear solution is obtained.

-

Accurately weigh the this compound and dissolve it in a small amount of the solvent.

-

Add the drug solution to the polymer solution and stir until a homogenous mixture is formed.

-

Incorporate the plasticizer into the drug-polymer solution and stir for an additional 30 minutes.

-